molecular formula C19H22N4O3S B2492024 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034342-58-8

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2492024
CAS No.: 2034342-58-8
M. Wt: 386.47
InChI Key: CNDABLCULZYGBV-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrazole derivatives, thiophene derivatives, and benzyl urea derivatives. These intermediates are then coupled under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1H-pyrazol-1-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
  • 1-(2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea
  • 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea

Uniqueness

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea is unique due to the presence of both pyrazole and thiophene rings, which may confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-25-17-5-4-14(10-18(17)26-2)11-20-19(24)21-12-16(15-6-9-27-13-15)23-8-3-7-22-23/h3-10,13,16H,11-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDABLCULZYGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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